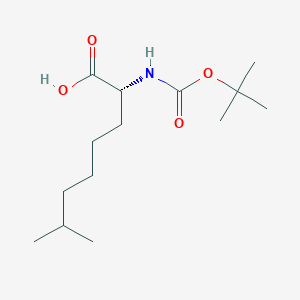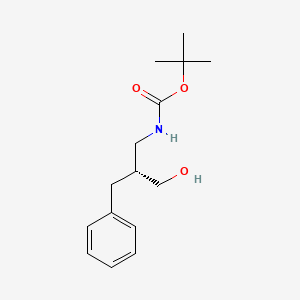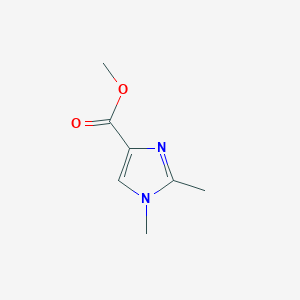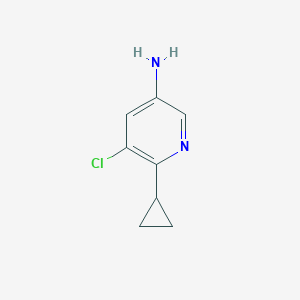
2,4,5-Trichlorocyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trichlorocyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C5HCl3O2 and a molecular weight of 199.419 g/mol This compound is characterized by the presence of three chlorine atoms attached to a cyclopentene ring, which also contains two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentene derivatives. One common method involves the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst to form the trichlorinated product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully dechlorinated cyclopentene derivatives.
Substitution: Formation of cyclopentene derivatives with substituted functional groups.
Applications De Recherche Scientifique
2,4,5-Trichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The presence of chlorine atoms enhances its electrophilicity, making it reactive towards nucleophilic attack . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Trichlorocyclopent-4-ene-1,3-dione: Similar structure but with different chlorine atom positions.
2,4-Dichlorocyclopent-4-ene-1,3-dione: Lacks one chlorine atom compared to 2,4,5-Trichlorocyclopent-4-ene-1,3-dione.
Hexachlorocyclopentadiene: Contains more chlorine atoms and is used in different applications.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and research .
Propriétés
Numéro CAS |
5723-65-9 |
|---|---|
Formule moléculaire |
C5HCl3O2 |
Poids moléculaire |
199.41 g/mol |
Nom IUPAC |
2,4,5-trichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HCl3O2/c6-1-2(7)5(10)3(8)4(1)9/h3H |
Clé InChI |
XNUSIBKDAVFCCC-UHFFFAOYSA-N |
SMILES canonique |
C1(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)

![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)


![Ethyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12955345.png)
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)





